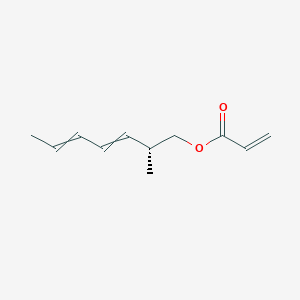
(2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate is an organic compound characterized by its unique structure, which includes a hepta-3,5-diene backbone with a methyl group at the second position and a prop-2-enoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate typically involves the esterification of (2R)-2-Methylhepta-3,5-dien-1-ol with prop-2-enoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds in the diene system to single bonds, resulting in a saturated ester.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the prop-2-enoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Amides or esters with different alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis and material science.
Mecanismo De Acción
The mechanism of action of (2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis, releasing the active (2R)-2-Methylhepta-3,5-dien-1-ol, which can then interact with enzymes or receptors in biological systems. The diene system may also participate in conjugation reactions, affecting the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-Methylhepta-3,5-dien-1-yl acetate
- (2R)-2-Methylhepta-3,5-dien-1-yl butyrate
- (2R)-2-Methylhepta-3,5-dien-1-yl hexanoate
Uniqueness
Compared to its analogs, (2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate is unique due to the presence of the prop-2-enoate ester group. This functional group imparts distinct reactivity and properties to the compound, making it suitable for specific applications that its analogs may not be able to fulfill.
Propiedades
Número CAS |
827324-99-2 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
[(2R)-2-methylhepta-3,5-dienyl] prop-2-enoate |
InChI |
InChI=1S/C11H16O2/c1-4-6-7-8-10(3)9-13-11(12)5-2/h4-8,10H,2,9H2,1,3H3/t10-/m1/s1 |
Clave InChI |
VEMRRIJINJXKTK-SNVBAGLBSA-N |
SMILES isomérico |
CC=CC=C[C@@H](C)COC(=O)C=C |
SMILES canónico |
CC=CC=CC(C)COC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
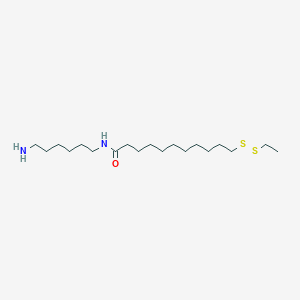
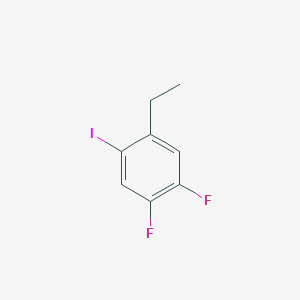
![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
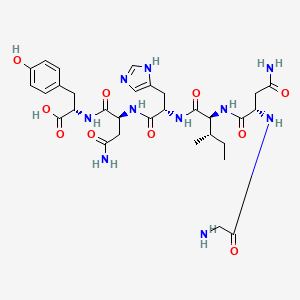

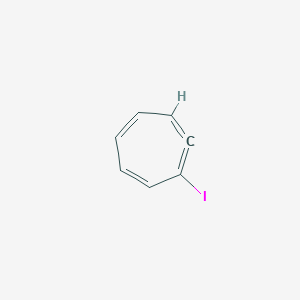
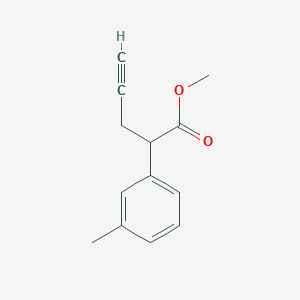

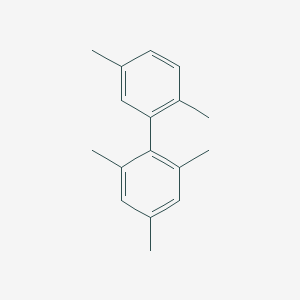
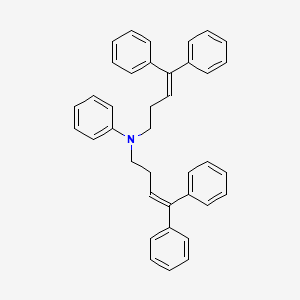
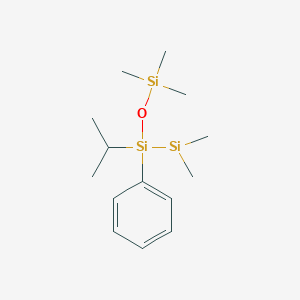
![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)

